![molecular formula C21H20ClN3O3 B2794650 2-(4-chlorophenyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 921873-54-3](/img/structure/B2794650.png)
2-(4-chlorophenyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research has explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting a complex metabolic activation pathway that may lead to carcinogenicity. Important intermediates like CDEPA and CMEPA have been identified, with their metabolism potentially leading to DNA-reactive products. This study emphasizes the intricate metabolic pathways of chloroacetamide compounds, offering insights into their biotransformation and potential risks (Coleman et al., 2000).
Chloroacetamide Inhibition of Fatty Acid Synthesis
The inhibitory effects of chloroacetamide herbicides on fatty acid synthesis in green algae have been documented, indicating a mechanism through which these compounds may affect non-target organisms. This study provides a foundation for understanding the broader ecological impacts of chloroacetamide herbicides (Weisshaar & Böger, 1989).
Synthesis and Antimicrobial Activity
The synthesis of novel compounds from the base chemical structure has led to the development of antimicrobial agents, demonstrating the chemical's versatility and potential for contributing to new therapeutic agents. These findings open pathways for the development of new drugs based on the modification of the core structure to enhance antimicrobial efficacy (Sah et al., 2014).
Crystal Structure Analysis
Studies on the crystal structure of related compounds provide insights into the molecular configurations that may influence the biological activity and stability of these chemicals. Understanding the crystal structure is crucial for designing more effective and stable compounds for various applications (Park et al., 2015).
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability, suggesting that this compound may also have favorable pharmacokinetic properties .
Action Environment
It is known that environmental factors can significantly impact the action of many compounds .
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-18-8-4-16(5-9-18)19-10-11-21(27)25(24-19)13-12-23-20(26)14-15-2-6-17(22)7-3-15/h2-11H,12-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNDAXLFRZBCBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide |
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